molecular formula C10H14N4O2S B2694326 N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide CAS No. 2224544-10-7

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide

Cat. No. B2694326
CAS RN: 2224544-10-7
M. Wt: 254.31
InChI Key: FEHBQXQRBZQNID-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide (CMT-3) is a novel thiadiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. CMT-3 has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell growth and survival. N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been found to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide in lab experiments is its ability to inhibit the growth of a wide range of cancer cell lines. However, one limitation is that the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide is not fully understood, which may make it difficult to optimize its use in experimental settings.

Future Directions

There are several potential future directions for research on N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide. One area of interest is the development of more potent and selective derivatives of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide that could be used as anti-cancer agents. Another area of interest is the investigation of the anti-inflammatory and anti-angiogenic properties of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide in other disease models, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide and its potential role in cancer therapy.

Synthesis Methods

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-methylthiazole with cyanoacetic acid to form 2-cyano-3-methylthiophene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-1,3,4-thiadiazole to form N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-7(2)10(3,5-11)13-8(15)4-14-9(16)17-6-12-14/h6-7H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHBQXQRBZQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C(=O)SC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-3-methylbutan-2-yl)-2-(2-oxo-1,3,4-thiadiazol-3-yl)acetamide

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